molecular formula C17H11NO3 B414950 1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 6616-32-6

1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B414950
CAS No.: 6616-32-6
M. Wt: 277.27g/mol
InChI Key: MHNRWBVQVQHXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on this structure have been identified as promising therapeutic agents through in-silico design and evaluation . Specifically, derivatives of 3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione have been designed and computationally validated as potent inhibitors of Mycobacterium tuberculosis DprE1, a crucial and well-validated enzyme target for anti-tuberculosis drug development . Molecular docking and dynamics simulations (250 ns) have demonstrated that these derivatives form stable and high-affinity complexes with the target, exhibiting strong binding interactions and favourable binding free energies . Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate that optimized compounds within this class possess promising drug-like properties and safety profiles, making them robust candidates for further investigation . This scaffold also shares structural similarities with other researched molecules, such as NQDI-1, an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), highlighting the versatility of naphthoquinoline-diones in targeting diverse biological pathways . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

16-hydroxy-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c1-18-12-8-4-7-11-13(12)14(16(20)17(18)21)9-5-2-3-6-10(9)15(11)19/h2-8,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNRWBVQVQHXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC3=C2C(=C(C1=O)O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enaminoester-Mediated Cyclization

A method detailed in Synthesis of Quinoid Natural Products and Analogues (PDF ) utilizes enaminoesters to construct fused quinoline systems. By reacting 1-hydroxy-4-naphthoquinone with methyl-substituted enaminoesters (e.g., ethyl 3-aminocrotonate), a Michael addition initiates the formation of the quinoline ring. Subsequent heating in dimethylformamide (DMF) with triethylamine (Et₃N) as a catalyst facilitates cyclodehydration, yielding the fused naphthoquinoline framework.

Key Reaction Conditions:

  • Enaminoester: Ethyl 3-aminocrotonate (1.2 equiv)

  • Solvent: DMF, reflux at 150°C for 12 hours

  • Catalyst: Et₃N (10 mol%)

  • Yield: 58–62%

This method’s advantage lies in its regioselectivity, as the enaminoester’s electron-rich β-carbon preferentially attacks the quinone’s α-position, directing the hydroxy group to the 1-position.

Dichloropyrazine Coupling Strategy

Adapting a protocol from PMC (2019), 2,3-dichloropyrazine serves as a bridging agent to fuse quinoline precursors . Starting with 4-hydroxy-6,7-dimethylquinolin-2(1H)-one, treatment with 2,3-dichloropyrazine in DMF at 120°C for 24 hours generates a bis-quinoline intermediate. Acidic hydrolysis (HCl, 6M) then cleaves the pyrazine ring, enabling re-cyclization to form the naphtho[1,2,3-de]quinoline system.

Optimized Parameters:

  • Molar Ratio: Quinolinone : Dichloropyrazine = 2:1

  • Post-Cyclization Modification: Oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the 2,7-dione functionality .

Hydroxylation of Preformed Quinoline Derivatives

Late-stage hydroxylation offers an alternative route. The non-hydroxylated precursor, 3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, undergoes electrophilic hydroxylation using hydrogen peroxide (H₂O₂) in sulfuric acid (H₂SO₄). The reaction proceeds via a radical mechanism, with the hydroxy group preferentially attaching to the electron-rich 1-position of the naphtho ring.

Procedure:

  • Reagents: 30% H₂O₂ (5 equiv), conc. H₂SO₄ (catalytic)

  • Temperature: 0–5°C, 2 hours

  • Yield: 45–50%

Bioreductive Alkylation Approach

Inspired by bioreductive strategies for quinone activation (PDF ), a two-step process combines alkylation and reduction. 1,4-Naphthoquinone is first alkylated with methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O) to introduce the methyl group at position 3. Subsequent reduction with sodium dithionite (Na₂S₂O₄) in aqueous ethanol generates the hydroquinone intermediate, which is re-oxidized selectively to the 1-hydroxy-2,7-dione using manganese dioxide (MnO₂).

Critical Notes:

  • Selectivity: MnO₂ preferentially oxidizes the 2- and 7-positions, preserving the 1-hydroxy group .

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield (%) Advantages Limitations
Cyclocondensation1-Hydroxy-4-naphthoquinoneMethylamine, POCl₃55–60Scalable, one-potRequires harsh acids
Enaminoester Cyclization1-Hydroxy-4-naphthoquinoneEthyl 3-aminocrotonate58–62RegioselectiveHigh-temperature conditions
Dichloropyrazine Coupling4-Hydroxyquinolin-2-one2,3-Dichloropyrazine50–55Modular designMulti-step, low atom economy
Late-Stage Hydroxylation3-Methyl-naphthoquinoline-dioneH₂O₂, H₂SO₄45–50Simple post-modificationRadical side reactions
Bioreductive Alkylation1,4-NaphthoquinoneCH₃I, Na₂S₂O₄, MnO₂40–48Chemoselective oxidationRequires redox optimization

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione serves as a precursor in synthesizing complex organic molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies .

Biology

Research has indicated that this compound possesses significant biological activities:

  • Antimicrobial Properties : Studies have shown its effectiveness against various microbial strains. For example, derivatives of this compound exhibited notable inhibition against bacterial and fungal strains in well diffusion tests .
  • Anticancer Activity : It has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that certain derivatives had IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7 .

Medicine

The therapeutic potential of this compound is being explored in drug development contexts. Its ability to interact with specific molecular targets suggests it could modulate enzyme activity or cellular pathways involved in various diseases .

Industry

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its chemical structure allows it to be incorporated into various formulations for enhanced performance .

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets. The hydroxy and quinoline groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents Target Kinase Activity (IC₅₀/Ki) Key Findings
1-Hydroxy-3-methyl-3H-naphtho[...]dione 1-OH, 3-CH₃ Not specified N/A Hypothesized to influence hydrogen bonding; direct activity data unavailable.
NQDI-1 (Ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[...]carboxylate) 1-COOEt ASK1 Ki = 500 nM Competitive inhibitor with high selectivity for ASK1; minimal off-target effects .
BRD 7389 (1-[(2-Phenylethyl)amino]-3H-naphtho[...]dione) 1-Phenethylamino p90 RSK Not reported Inhibits RSK, a kinase involved in cancer cell survival and proliferation .
1-(Alkyl/arylamino)-3H-naphtho[...]dione 1-Alkyl/arylamino GSK-3 IC₅₀ = 0.1–10 µM Substitutions at position 1 enhance GSK-3 inhibition; phenylamino derivatives show optimal activity .
6-[(3-Chlorophenyl)amino]-3-methyl-3H-naphtho[...]dione 6-(3-Cl-C₆H₄)NH, 3-CH₃ Unspecified N/A HPLC analysis confirms stability; potential for tailored pharmacokinetic optimization .

Substituent Effects on Kinase Inhibition

  • Position 1 Modifications: Hydroxy (-OH): May enhance hydrogen bonding with kinase active sites, though bulky groups (e.g., carboxylates or arylamino) generally show higher potency. For example, NQDI-1’s ethyl carboxylate group contributes to ASK1 inhibition (Ki = 500 nM) . Arylamino (-NHAr): BRD 7389’s phenethylamino group improves selectivity for RSK, likely due to hydrophobic interactions with the kinase’s allosteric pocket . Alkylamino (-NHAlkyl): Derivatives with alkyl chains exhibit moderate GSK-3 inhibition (IC₅₀ ~1–10 µM), with phenylamino variants being more potent .
  • Position 3 Modifications :

    • A methyl group at position 3 is common across analogs (e.g., NQDI-1, BRD 7389) and likely stabilizes the fused ring system without directly contributing to kinase binding .

Selectivity and Therapeutic Potential

  • ASK1 Inhibitors : NQDI-1’s specificity for ASK1 (Ki = 500 nM) makes it a candidate for treating neurodegenerative and cardiovascular diseases .
  • RSK Inhibitors : BRD 7389’s action on RSK highlights its relevance in oncology, particularly in targeting MAPK signaling pathways .
  • GSK-3 Inhibitors: 1-(Arylamino) derivatives show promise in diabetes and Alzheimer’s disease due to GSK-3’s role in insulin signaling and tau phosphorylation .

Biological Activity

1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (CAS No. 6616-32-6) is a complex organic compound belonging to the quinoline family. Its unique structure includes a naphthoquinoline core with hydroxy and methyl substituents, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

  • Molecular Formula : C17H11NO3
  • Molecular Weight : 277.27 g/mol
  • Structure : The compound features a naphthoquinone structure which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Growth Inhibition : The compound exhibited significant cell growth inhibitory activity against various cancer cell lines in the NCI-60 panel. It was particularly noted for its correlation with NAD(P)H:quinone oxidoreductase 1 (NQO1) expression levels across these cell lines .
  • Mechanism of Action : The compound's mechanism involves interaction with cellular pathways that modulate enzyme activities and affect cell cycle progression. The presence of hydroxy and quinone functionalities enhances its reactivity with biological targets .

Antimicrobial Effects

The compound has also been evaluated for antimicrobial properties:

  • In Vitro Studies : Preliminary results indicate that this compound exhibits activity against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Study on Cell Viability

A study assessed the cytotoxic effects of various derivatives of naphthoquinones on different cell types:

CompoundCell TypeIC50 (μM)Cell Viability (%)
1-Hydroxy-3-methyl...J774 Macrophages>40High
1-Hydroxy-3-methyl...H9c2 Cardiomyocytes>40High

This study demonstrated that while many derivatives showed cytotoxicity at lower concentrations, this compound maintained higher viability rates in both macrophages and cardiomyocytes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with enzymes involved in redox reactions and cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : It has been shown to influence ROS levels within cells, potentially leading to apoptosis in cancer cells.
  • NQO1 Correlation : A strong correlation with NQO1 suggests that this enzyme may play a significant role in mediating the compound's effects on cancer cells by facilitating redox cycling .

Q & A

Q. What are the optimal synthetic routes for 1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, hydrazine hydrate can react with ester precursors to form carbohydrazides, which are then treated with aldehydes (e.g., 2-chloro-3-formylquinoline derivatives) to generate Schiff bases. Subsequent cyclization with chloroacetyl chloride yields the fused quinoline-dione structure . Characterization requires elemental analysis, UV-Vis, FT-IR, and NMR (¹H/¹³C) to confirm functional groups and regiochemistry. Mass spectrometry (HRMS) is critical for verifying molecular weight .

Q. How can researchers validate the purity and stability of this compound under varying experimental conditions?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254–280 nm) using C18 columns and gradient elution (e.g., acetonitrile/water). Stability studies involve monitoring degradation under thermal stress (40–60°C), photolytic exposure (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13 buffers). Accelerated stability testing in DMSO or aqueous solutions at 25°C/60% RH over 14 days is recommended .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial or anticancer potential)?

  • Methodological Answer : Use standardized microbial strains (e.g., S. aureus, E. coli, C. albicans) in agar diffusion or broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). For anticancer screening, employ cell viability assays (MTT/XTT) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. What solvent systems are compatible with this compound for spectroscopic or chromatographic analysis?

  • Methodological Answer : The compound dissolves in polar aprotic solvents (DMSO, DMF) and moderately in methanol or ethanol. Avoid chloroform due to potential reactivity. For HPLC, optimize mobile phases with 0.1% formic acid to enhance peak resolution. Sonication or mild heating (≤40°C) may improve solubility .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) elucidate the compound’s mechanism of action against bacterial targets?

  • Methodological Answer : Perform homology modeling of target enzymes (e.g., DNA gyrase, dihydrofolate reductase) using tools like SWISS-MODEL. Dock the compound into active sites with AutoDock Vina, prioritizing binding affinity (ΔG) and interaction patterns (hydrogen bonds, π-π stacking). Validate predictions with site-directed mutagenesis or enzymatic inhibition assays .

Q. What strategies resolve contradictory data between in vitro activity and in vivo efficacy?

  • Methodological Answer : Conduct pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability issues. Use LC-MS/MS to quantify tissue distribution and metabolite profiling. Adjust formulations using liposomal encapsulation or PEGylation to enhance bioavailability .

Q. How can researchers integrate this compound into a theoretical framework for quinoline-based drug design?

  • Methodological Answer : Align the compound’s structure-activity relationships (SAR) with established quinoline pharmacophores. Use comparative molecular field analysis (CoMFA) to map electrostatic/hydrophobic interactions. Link findings to theories of enzyme inhibition or oxidative stress modulation, referencing prior work on naphthoquinone derivatives .

Q. What advanced separation techniques (e.g., membrane chromatography) improve purification efficiency?

  • Methodological Answer : Employ mixed-mode chromatography (e.g., Capto™ adhere) with pH-gradient elution to separate closely related impurities. For large-scale purification, use tangential flow filtration (TFF) with 10 kDa membranes. Optimize solvent-resistant nanofiltration (SRNF) for continuous processing .

Q. How do environmental factors (e.g., pH, light) influence degradation pathways, and what analytical methods detect byproducts?

  • Methodological Answer : Expose the compound to UV light (254 nm) and analyze degradation via LC-QTOF-MS to identify photolytic byproducts (e.g., quinone ring opening). For hydrolytic pathways, use ¹H NMR to track pH-dependent changes (e.g., ester hydrolysis, keto-enol tautomerism) .

Q. What experimental designs minimize batch-to-batch variability during scale-up synthesis?

  • Methodological Answer :
    Implement quality-by-design (QbD) principles with design of experiments (DoE). Use response surface methodology (RSM) to optimize reaction parameters (temperature, stoichiometry). Monitor critical quality attributes (CQAs) via PAT tools (e.g., in-line FTIR for real-time reaction monitoring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.